molecular formula C15H20N4O3 B2860453 2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide CAS No. 2034491-94-4

2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2860453
CAS No.: 2034491-94-4
M. Wt: 304.35
InChI Key: YQTZCLLJJRCVNS-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide is a synthetic small molecule of interest in oncology research, particularly in the development of hypoxia-targeted therapies. Its structure is derived from a kinase inhibitor scaffold, similar to compounds like erlotinib, which is a well-established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer . The design of this compound incorporates a 2-methylimidazole moiety, a functional group found in bioactive molecules and hypoxia-activated prodrugs. Research on similar prodrugs shows that such groups can be selectively reduced and activated under hypoxic conditions, which are a common feature of solid tumors . This mechanism involves intracellular reductase enzymes performing a bio-reduction of the moiety in low-oxygen environments, leading to the release of an active drug specifically within the tumor tissue, thereby potentially minimizing systemic side effects . This compound is intended for research applications only, specifically for investigating hypoxia-selective activation, kinase inhibition pathways, and preclinical evaluation of novel anti-cancer agents. Researchers can utilize it to study targeted drug delivery systems and the biochemical responses in various cancer cell lines. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-12-16-5-7-19(12)8-6-18-15(20)13-3-4-17-14(11-13)22-10-9-21-2/h3-5,7,11H,6,8-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZCLLJJRCVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide , identified by its CAS number 2034491-94-4 , is a synthetic derivative of isonicotinamide featuring a complex structure that includes a methoxyethoxy group and a methylimidazole moiety. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O3C_{15}H_{20}N_{4}O_{3}, with a molecular weight of 304.34 g/mol . The compound's structure can be represented as follows:

InChI InChI 1S C15H20N4O3 c1 12 16 5 7 19 12 8 6 18 15 20 13 3 4 17 14 11 13 22 10 9 21 2 h3 5 7 11H 6 8 10H2 1 2H3 H 18 20 \text{InChI InChI 1S C15H20N4O3 c1 12 16 5 7 19 12 8 6 18 15 20 13 3 4 17 14 11 13 22 10 9 21 2 h3 5 7 11H 6 8 10H2 1 2H3 H 18 20 }

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC15H20N4O3
Molecular Weight304.34 g/mol
CAS Number2034491-94-4
Purity≥95%

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. The presence of the methylimidazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that derivatives of imidazole can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may interfere with cancer cell proliferation. The compound has been noted to induce apoptosis in certain cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Apoptosis Induction in Cancer Cells

In a study conducted on human breast cancer cells (MCF7), treatment with this compound resulted in:

  • Increased ROS levels : Indicating oxidative stress.
  • Mitochondrial membrane depolarization : A precursor to apoptosis.
  • Activation of caspases : Enzymes that play essential roles in programmed cell death.

The biological activity of the compound is hypothesized to involve:

  • Interaction with Cellular Targets : The imidazole group may interact with metal ions or other biomolecules, affecting enzyme activities crucial for cell survival.
  • Induction of Oxidative Stress : By generating ROS, the compound can lead to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : It may influence pathways related to cell cycle regulation and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against certain bacterial strains
AnticancerInduces apoptosis in MCF7 breast cancer cells
MechanismROS generation; mitochondrial dysfunction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

Table 1: Substituent Impact on Physicochemical Properties
Compound Name Key Substituents Solubility Profile Key References
Target Compound 2-Methoxyethoxy, 2-methylimidazole-ethyl Moderate hydrophilicity
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Nitro, ethyl ester Low solubility (lipophilic)
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl N-methylcarbamate Nitro, carbamate Moderate solubility
2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide Methylthio, phenylacetamide High lipophilicity
  • Methoxyethoxy vs. Nitro Groups : The target compound’s methoxyethoxy group is electron-donating, enhancing water solubility compared to nitroimidazoles (e.g., ), which are more lipophilic and prone to redox reactions in hypoxic environments.

Key Research Findings and Implications

Pharmacokinetic Advantages

The methoxyethoxy group in the target compound balances solubility and bioavailability, addressing limitations of highly lipophilic (e.g., ) or polar (e.g., ) analogs. This makes it a candidate for oral administration where nitroimidazoles might require intravenous delivery.

Target Selectivity

Compared to nitroimidazoles’ hypoxia-selective toxicity, the target compound’s lack of a nitro group suggests a different mechanism, possibly targeting enzymes or receptors via its imidazole-isonicotinamide framework.

Preparation Methods

Etherification of 2-Hydroxyisonicotinic Acid

The introduction of the methoxyethoxy group proceeds via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

Procedure :

  • Reagents : 2-Hydroxyisonicotinic acid (1.0 equiv), 2-methoxyethyl chloride (1.2 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF).
  • Conditions : Stir at 80°C for 12–16 h under nitrogen.
  • Workup : Dilute with ice water, acidify with HCl (1M), extract with ethyl acetate, and crystallize from ethanol.
  • Yield : 68–72%.

Analytical Validation :

  • 1H NMR (DMSO-d6): δ 8.83 (d, J = 5.1 Hz, 1H, H3), 7.79 (dd, J = 5.1, 1.5 Hz, 1H, H5), 4.22–4.18 (m, 2H, OCH2CH2O), 3.75–3.71 (m, 2H, OCH2CH2O), 3.34 (s, 3H, OCH3).
  • 13C NMR : δ 166.05 (COOH), 150.93 (C2), 121.11 (C5), 70.12 (OCH2CH2O), 58.94 (OCH3).

Synthesis of 2-(2-Methyl-1H-Imidazol-1-yl)ethylamine

Alkylation of 2-Methylimidazole

Procedure :

  • Reagents : 2-Methylimidazole (1.0 equiv), 2-chloroethylamine hydrochloride (1.1 equiv), sodium hydride (1.2 equiv), tetrahydrofuran (THF).
  • Conditions : Reflux at 65°C for 8 h.
  • Workup : Quench with water, extract with dichloromethane, dry over Na2SO4, and purify via silica gel chromatography (CH2Cl2:MeOH 9:1).
  • Yield : 55–60%.

Analytical Validation :

  • MS (ESI+) : m/z 126.1 [M+H]+.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

Procedure :

  • Reagents :
    • 2-(2-Methoxyethoxy)isonicotinic acid (1.0 equiv)
    • 2-(2-Methyl-1H-imidazol-1-yl)ethylamine (1.1 equiv)
    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.3 equiv)
    • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
    • Dichloromethane (DCM)
  • Conditions :

    • Cool reaction mixture to 0°C, add EDC·HCl in one portion.
    • Stir at 0°C for 4 h, then at room temperature for 12 h.
  • Workup :

    • Wash with 10% Na2CO3 (2 × 15 mL) and brine (15 mL).
    • Dry organic layer over Na2SO4, concentrate, and purify via recrystallization (ethanol/water) or column chromatography (CH2Cl2:MeOH 95:5).
  • Yield : 65–72%.

Analytical Validation :

  • 1H NMR (DMSO-d6): δ 8.76 (d, J = 5.0 Hz, 1H, H3), 8.14 (t, J = 5.5 Hz, 1H, NH), 7.68 (d, J = 5.0 Hz, 1H, H5), 7.12 (s, 1H, imidazole-H), 6.89 (s, 1H, imidazole-H), 4.20–4.16 (m, 2H, OCH2CH2O), 3.96 (t, J = 6.0 Hz, 2H, NCH2CH2N), 3.73–3.69 (m, 2H, OCH2CH2O), 3.33 (s, 3H, OCH3), 2.94 (t, J = 6.0 Hz, 2H, NCH2CH2N), 2.21 (s, 3H, CH3).
  • 13C NMR : δ 165.82 (CONH), 150.88 (C2), 147.21 (imidazole-C), 121.05 (C5), 70.10 (OCH2CH2O), 58.92 (OCH3), 45.12 (NCH2CH2N), 21.05 (CH3).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Accelerated coupling under microwave irradiation (100°C, 30 min) improves yield to 78% while reducing reaction time.

Solid-Phase Synthesis

Immobilization of the amine on Wang resin enables iterative purification, achieving >90% purity without chromatography.

Scalability and Industrial Considerations

  • Cost Efficiency : EDC·HCl and DMAP are cost-effective at scale (~$50/kg).
  • Safety : Dichloromethane requires closed-system handling to minimize exposure.
  • Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of 2-(2-methoxyethoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isonicotinamide?

  • Methodology :

  • Stepwise Synthesis : Begin with functionalization of the isonicotinamide core. Introduce the 2-methoxyethoxy group via nucleophilic substitution (e.g., using 2-methoxyethanol and a base like NaH) .
  • Imidazole Coupling : React the intermediate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .
  • Characterization : Validate with ¹H NMR (e.g., δ 8.5–8.7 ppm for pyridine protons, δ 6.9–7.2 ppm for imidazole) and HRMS (theoretical vs. observed m/z) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify the methoxyethoxy group (δ 3.3–3.7 ppm for OCH₂CH₂O, δ 3.4 ppm for OCH₃) and imidazole protons (δ 2.4 ppm for CH₃, δ 3.8–4.1 ppm for N-CH₂) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) groups .
  • Mass Spectrometry : Use ESI-HRMS to verify molecular ion [M+H]⁺ and rule out impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Assay Design :

  • Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., COX-1/2) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with cisplatin as a positive control .
  • Dose-Response Curves : Use triplicate measurements and nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., imidazole alkylation) be experimentally elucidated?

  • Approaches :

  • Isotopic Labeling : Use deuterated reagents (e.g., CD₃OD) to track proton transfer in intermediates via ¹H NMR .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .
  • Computational Modeling : Perform DFT calculations (Gaussian 09) to map energy barriers for alkylation pathways .

Q. How should researchers resolve contradictions in bioactivity data across different cell lines?

  • Strategies :

  • Orthogonal Assays : Validate cytotoxicity results with ATP-based (CellTiter-Glo) and apoptosis assays (Annexin V/PI) .
  • Membrane Permeability : Measure cellular uptake via LC-MS to rule out false negatives due to poor penetration .
  • Transcriptomic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines to identify mechanistic pathways .

Q. What methodologies support molecular docking studies to predict target binding modes?

  • Protocol :

  • Protein Preparation : Retrieve target structures (e.g., PDB ID 1CX2 for kinases) and optimize with MOE or Schrödinger Suite .
  • Docking Parameters : Use AutoDock Vina with Lamarckian GA, grid box centered on the active site, and 50 runs for conformational sampling .
  • Validation : Compare docking scores with experimental IC₅₀ values and perform mutagenesis (e.g., Ala-scanning) to confirm critical residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • SAR Workflow :

  • Analog Synthesis : Modify substituents (e.g., replace methoxyethoxy with ethoxypropoxy) and assess bioactivity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electronic fields from aligned analogs .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors near the imidazole) with Discovery Studio .

Q. What in vitro models assess metabolic stability and pharmacokinetic potential?

  • ADME Profiling :

  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) .
  • Plasma Protein Binding : Determine free fraction via equilibrium dialysis (rapid equilibrium device) .

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